molecular formula C24H17ClFN5O B14982384 N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide

N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide

Cat. No.: B14982384
M. Wt: 445.9 g/mol
InChI Key: ARDADIUTSHCDKZ-UHFFFAOYSA-N
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Description

N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and is substituted with chlorophenyl, phenyl, and fluorobenzamide groups. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with a suitable reagent to form the triazolopyrimidine core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups .

Mechanism of Action

The mechanism of action of N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE.

Properties

Molecular Formula

C24H17ClFN5O

Molecular Weight

445.9 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C24H17ClFN5O/c25-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)27-24-29-23(30-31(21)24)28-22(32)17-8-12-19(26)13-9-17/h1-14,21H,(H2,27,28,29,30,32)

InChI Key

ARDADIUTSHCDKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C4=CC=C(C=C4)F)N2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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